2-Chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]propanamide 2-Chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]propanamide
Brand Name: Vulcanchem
CAS No.: 1365962-80-6
VCID: VC2716315
InChI: InChI=1S/C10H5ClF7NO/c1-2(11)9(20)19-8-6(14)4(12)3(10(16,17)18)5(13)7(8)15/h2H,1H3,(H,19,20)
SMILES: CC(C(=O)NC1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F)Cl
Molecular Formula: C10H5ClF7NO
Molecular Weight: 323.59 g/mol

2-Chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]propanamide

CAS No.: 1365962-80-6

Cat. No.: VC2716315

Molecular Formula: C10H5ClF7NO

Molecular Weight: 323.59 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]propanamide - 1365962-80-6

Specification

CAS No. 1365962-80-6
Molecular Formula C10H5ClF7NO
Molecular Weight 323.59 g/mol
IUPAC Name 2-chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]propanamide
Standard InChI InChI=1S/C10H5ClF7NO/c1-2(11)9(20)19-8-6(14)4(12)3(10(16,17)18)5(13)7(8)15/h2H,1H3,(H,19,20)
Standard InChI Key UOKWUMNSZYQHQO-UHFFFAOYSA-N
SMILES CC(C(=O)NC1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F)Cl
Canonical SMILES CC(C(=O)NC1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F)Cl

Introduction

Chemical Identity and Structure

Molecular Identification

2-Chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]propanamide is identified by the CAS number 1365962-80-6 . This compound represents a class of highly fluorinated amides whose chemical and physical properties are significantly influenced by the presence of multiple fluorine atoms.

The molecular structure features a 2-chloropropanamide group connected to a tetrafluorinated phenyl ring that also bears a trifluoromethyl substituent. This combination creates a molecule with interesting electronic properties and potential reactivity.

Chemical Properties

The physical and chemical properties of 2-Chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]propanamide are primarily determined by its high fluorine content and unique structural features. The compound has the molecular formula C₁₀H₅ClF₇NO with a molecular weight of 323.59 g/mol .

Table 1: Key Properties of 2-Chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]propanamide

PropertyValueReference
Molecular FormulaC₁₀H₅ClF₇NO
Molecular Weight323.59 g/mol
CAS Number1365962-80-6
Standard PurityNLT 97%
Physical StateSolid

The electron-withdrawing nature of the fluorine atoms and trifluoromethyl group significantly affects the electronic distribution within the molecule, influencing its chemical behavior and reactivity patterns. These features contribute to the compound's stability against certain chemical transformations while simultaneously enabling specific reaction pathways.

Synthetic Approaches and Preparation

Laboratory Synthesis

The synthesis of 2-Chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]propanamide typically involves the reaction between 2,3,5,6-tetrafluoro-4-(trifluoromethyl)aniline and 2-chloropropanoyl chloride under controlled conditions. This reaction is usually conducted in the presence of a base such as triethylamine to neutralize the hydrogen chloride formed during the process.

The general synthetic route can be represented as:

2,3,5,6-tetrafluoro-4-(trifluoromethyl)aniline + 2-chloropropanoyl chloride → 2-Chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]propanamide + HCl

This synthesis requires careful control of reaction conditions to maximize yield and purity while minimizing side reactions that might arise due to the reactive nature of the starting materials.

Chemical Reactivity and Reactions

Reaction Profiles

The reactivity of 2-Chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]propanamide is largely determined by its functional groups and electronic distribution. The compound can participate in several types of chemical reactions:

Nucleophilic Substitution Reactions

The chlorine atom in the 2-position of the propanoyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to derivatives with modified properties. These reactions typically occur under conditions using polar aprotic solvents to facilitate the substitution process.

Amide Hydrolysis

The amide bond can undergo hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and fluorinated aniline derivative. The rate and efficiency of this hydrolysis may be influenced by the electronic effects of the fluorine substituents.

Reduction Reactions

Reducing agents such as lithium aluminum hydride or sodium borohydride can potentially reduce the amide group to form amines. The selectivity and efficiency of these reductions would be affected by the highly fluorinated nature of the molecule.

Reaction Conditions and Products

Table 2: Chemical Reactions of 2-Chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]propanamide

Reaction TypeTypical ReagentsConditionsMajor Products
Nucleophilic SubstitutionVarious nucleophiles (e.g., alkoxides, amines)Polar aprotic solvents, moderate temperaturesSubstituted derivatives
HydrolysisAcids (HCl) or bases (NaOH)Aqueous conditions, heatCarboxylic acid and fluorinated aniline
ReductionLiAlH₄, NaBH₄Anhydrous conditions, controlled temperatureAmine derivatives
OxidationVarious oxidizing agentsSpecific conditions depending on targetOxidized products

The unique electronic configuration created by the multiple fluorine atoms significantly influences the reactivity patterns of this compound, potentially altering reaction rates, mechanisms, and product distributions compared to non-fluorinated analogues.

Applications in Research and Industry

Chemical Research Applications

2-Chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]propanamide serves as a valuable building block in synthetic organic chemistry, particularly in the development of more complex fluorinated compounds. Its unique structural features make it useful for:

  • Studying the effects of fluorination on chemical reactivity and physical properties

  • Developing new synthetic methodologies for fluorinated compounds

  • Investigating structure-activity relationships in fluorinated molecules

Structural Analogues and Comparative Analysis

Related Compounds

Understanding the properties of 2-Chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]propanamide in relation to structurally similar compounds provides valuable insights into structure-activity relationships:

Table 4: Comparison with Structurally Related Compounds

CompoundStructural DifferenceExpected Property Differences
2-Chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]propanamideReference compoundBaseline properties
2-Chloro-N-(2,3,5,6-tetrafluorophenyl)propanamideLacks trifluoromethyl groupReduced lipophilicity, different electronic profile
2-Chloro-N-(4-(trifluoromethyl)phenyl)propanamideLacks ring fluorinationDifferent electronic distribution, altered reactivity

Structure-Property Relationships

The specific arrangements of fluorine atoms and other functional groups significantly influence the chemical and biological properties of these compounds:

  • The degree of fluorination affects lipophilicity, with higher fluorine content generally increasing lipophilicity

  • The position of fluorine substituents influences electron distribution and consequently reactivity patterns

  • The presence of a trifluoromethyl group typically enhances metabolic stability and affects binding interactions

These structure-property relationships are crucial for understanding the potential applications and limitations of 2-Chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]propanamide in various fields.

Current Market Status and Availability

Research and Development Trends

The continued interest in fluorinated compounds for pharmaceutical and materials applications suggests ongoing research and development involving this and similar compounds. The specific properties conferred by the high fluorine content make such compounds valuable targets for investigation in multiple scientific disciplines.

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